molecular formula C10H10F3N3O B14509304 N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide CAS No. 62758-93-4

N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide

Cat. No.: B14509304
CAS No.: 62758-93-4
M. Wt: 245.20 g/mol
InChI Key: YJUCKOWLYVNDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide is a compound that features a trifluoroacetamide group attached to a pyridine ring via a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide typically involves the reaction of 4-dimethylaminopyridine with trifluoroacetic anhydride. The reaction is carried out in an anhydrous solvent such as acetonitrile under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62758-93-4

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

N-[dimethylamino(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3N3O/c1-16(2)8(7-3-5-14-6-4-7)15-9(17)10(11,12)13/h3-6H,1-2H3

InChI Key

YJUCKOWLYVNDFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC(=O)C(F)(F)F)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.